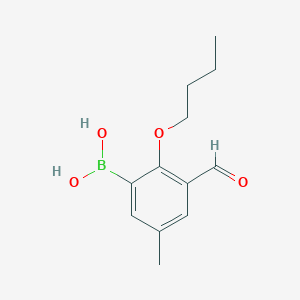

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Übersicht

Beschreibung

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is an organic compound with the molecular formula C12H17BO4 and a molecular weight of 236.07 g/mol . It is a boronic acid derivative, which is known for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid typically involves the reaction of 2-butoxy-5-methylbenzaldehyde with a boronic acid reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: 2-Butoxy-3-carboxy-5-methylphenylboronic acid.

Reduction: 2-Butoxy-3-hydroxymethyl-5-methylphenylboronic acid.

Substitution: Various biaryl compounds depending on the aryl halide used in the Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid can be compared with other boronic acid derivatives such as:

- 3-Formyl-4-isopropoxyphenylboronic acid

- 3-Formyl-4-methoxyphenylboronic acid

- 5-Formyl-2-furanylboronic acid

- 4-Methoxy-2-methylphenylboronic acid

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in organic synthesis. The butoxy group offers additional solubility and steric properties, while the formyl group allows for further functionalization through oxidation or reduction reactions.

Biologische Aktivität

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols, making them valuable in biochemical assays and therapeutic applications. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

The molecular formula of this compound is . The compound features a boronic acid group that can participate in various chemical reactions, including:

- Oxidation : The formyl group can be oxidized to a carboxylic acid.

- Reduction : The formyl group can be reduced to an alcohol.

- Substitution Reactions : It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

These properties make it a versatile reagent in organic synthesis and medicinal chemistry .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The boronic acid moiety can form stable complexes with diols present in sugars and other biomolecules, which may inhibit enzymatic activity or alter metabolic pathways. This interaction is crucial for its potential use in therapeutic applications, especially in cancer treatment and antimicrobial therapy .

Antimicrobial Activity

Recent studies have indicated that boronic acids exhibit significant antimicrobial properties. For instance, this compound has shown moderate activity against various pathogens, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Escherichia coli | 8 µg/mL |

| Bacillus cereus | 4 µg/mL |

These results suggest that the compound could serve as a basis for developing new antimicrobial agents .

Cancer Treatment

This compound has been investigated for its potential role in boron neutron capture therapy (BNCT), a targeted cancer treatment modality. The boron atom's ability to absorb neutrons and subsequently release high-energy alpha particles upon irradiation makes it a candidate for selectively targeting tumor cells while sparing healthy tissues. Studies have shown that boronic acids can enhance the effectiveness of this therapy by improving the accumulation of boron-containing drugs within tumors .

Comparative Studies with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other boronic acid derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 3-Formyl-4-isopropoxyphenylboronic acid | Moderate antibacterial activity | Isopropoxy group enhances solubility |

| 5-Formyl-2-furanylboronic acid | Antifungal properties | Furan ring contributes to unique reactivity |

| 4-Methoxy-2-methylphenylboronic acid | Anticancer activity | Methoxy group improves binding affinity |

These comparisons illustrate how structural variations influence biological activities and potential applications in drug development .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of various boronic acids against E. coli demonstrated that this compound exhibited superior inhibitory effects compared to traditional antibiotics, suggesting its potential as an alternative treatment option .

- BNCT Application : Research exploring the application of boron-containing compounds in BNCT highlighted that this compound could significantly enhance tumor localization when administered prior to neutron exposure, leading to improved therapeutic outcomes .

Eigenschaften

IUPAC Name |

(2-butoxy-3-formyl-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4/c1-3-4-5-17-12-10(8-14)6-9(2)7-11(12)13(15)16/h6-8,15-16H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADIVFIMGQEBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCCC)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584291 | |

| Record name | (2-Butoxy-3-formyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-51-9 | |

| Record name | (2-Butoxy-3-formyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.